Biotin-dPEG(R)7-NH2

Description

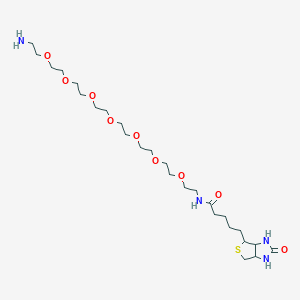

Biotin-dPEG(R)7-NH2 (CAS: 1334172-76-7) is a biotinylated polyethylene glycol (PEG) derivative featuring a seven-unit PEG spacer (dPEG®7) and a terminal primary amine (-NH2). Its molecular formula is C₂₆H₅₀N₄O₉S, with a molecular weight of 594.766 g/mol . The compound combines biotin's high affinity for streptavidin/avidin with PEG's hydrophilicity and biocompatibility, making it ideal for applications requiring controlled spacing between biotin and conjugated molecules. The amine group enables covalent conjugation to carboxylated or activated surfaces via carbodiimide chemistry (e.g., EDC/NHS) .

This compound is commercially available in solid or solution form, with purities ≥95%, and requires storage at -20°C to maintain stability . Its extended PEG spacer (approximately 16.6 Å per dPEG® unit) reduces steric hindrance, enhancing biotin-avidin binding efficiency compared to shorter PEG variants .

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N4O9S/c27-5-7-33-9-11-35-13-15-37-17-19-39-20-18-38-16-14-36-12-10-34-8-6-28-24(31)4-2-1-3-23-25-22(21-40-23)29-26(32)30-25/h22-23,25H,1-21,27H2,(H,28,31)(H2,29,30,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGIYGOBSBFLMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N4O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Biotin-dPEG®7-NH2 is a specialized biotinylation reagent that has garnered attention for its unique properties and applications in biological research. This compound, characterized by a short polyethylene glycol (dPEG) spacer, is designed to enhance solubility and reduce non-specific binding in various biological contexts. This article delves into the biological activity of Biotin-dPEG®7-NH2, supported by data tables, case studies, and detailed research findings.

Biotin-dPEG®7-NH2 is composed of 25 atoms and possesses a hydrophilic nature that allows it to dissolve in both aqueous and organic solvents. Its primary amine group facilitates the formation of stable amide bonds with activated carboxylic acids (such as N-hydroxysuccinimidyl esters) and can also react with carbonyl groups to form labile Schiff bases. The ability to conjugate with various biomolecules without causing aggregation enhances its utility in bioconjugation applications .

Key Chemical Reactions:

- Amide Bond Formation: Reacts with carboxylic acids using coupling agents like EDC.

- Schiff Base Formation: Reacts with aldehydes or ketones, which can be reduced to secondary amines for stability.

Biological Applications

The strong affinity of biotin for avidin and streptavidin makes Biotin-dPEG®7-NH2 particularly useful in various applications, including:

- Protein Labeling: Effective for biotinylating proteins without compromising their function.

- Nanoparticle Functionalization: Enables the attachment of biotin to nanoparticles for targeted delivery systems.

- Cell Surface Modification: Useful for modifying cell surfaces to study interactions with biomolecules.

Data Table: Comparison of Biotinylation Reagents

| Compound Name | Spacer Length | Solubility | Binding Affinity | Applications |

|---|---|---|---|---|

| Biotin-dPEG®7-NH2 | 7 units | High (aqueous/organic) | High | Protein labeling, nanoparticle functionalization |

| Biotin-dPEG®23-NH2 | 23 units | Very High | Very High | Advanced bioconjugation strategies |

| Biotin-PEG | Standard | Moderate | Moderate | General biotinylation |

Case Study 1: Protein Bioconjugation

A study demonstrated the successful biotinylation of a glycoprotein using Biotin-dPEG®7-NH2. The researchers observed that the bioconjugated protein maintained its functional activity in downstream applications such as ELISA and Western blotting. This highlights the compound's effectiveness in preserving biological activity post-conjugation.

Case Study 2: Targeted Drug Delivery

In another investigation, Biotin-dPEG®7-NH2 was employed to functionalize nanoparticles for targeted drug delivery. The study reported enhanced cellular uptake of drug-loaded nanoparticles in biotin receptor-positive cells compared to non-functionalized controls. This underscores the potential of Biotin-dPEG®7-NH2 in creating targeted therapeutic systems.

Research Findings

Recent research indicates that the use of Biotin-dPEG®7-NH2 can significantly improve signal-to-noise ratios in assays due to its ability to prevent aggregation during the labeling process. Furthermore, studies utilizing surface plasmon resonance (SPR) have confirmed that the compound exhibits strong binding kinetics with streptavidin, making it a reliable choice for various biosensing applications .

Scientific Research Applications

Bioconjugation

Biotin-dPEG®7-NH2 is commonly used to biotinylate proteins and other biomolecules. This process involves attaching biotin to target molecules, allowing for their subsequent purification and detection through the strong avidin-biotin interaction.

Key Benefits :

- Enhanced Solubility : The dPEG spacer improves the solubility of biotinylated proteins, reducing aggregation during storage .

- Stable Conjugates : The formation of stable amide bonds ensures that the biotinylated products maintain their integrity during experimental procedures .

Drug Delivery Systems

The ability of biotin-dPEG®7-NH2 to target specific cells makes it a valuable tool in drug delivery systems. Cancer cells often overexpress the sodium-dependent multivitamin transporter (SMVT), which facilitates the uptake of biotin. This characteristic can be exploited to deliver chemotherapeutic agents selectively to cancerous tissues.

Applications Include :

- Targeted Chemotherapy : Biotinylated nanoparticles can deliver drugs directly to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .

- Gene Delivery : Biotin-conjugated vectors can facilitate the targeted delivery of genetic material into cells that express biotin receptors .

Biosensing Technologies

Biotin-dPEG®7-NH2 plays a crucial role in developing biosensors for detecting various biomarkers associated with diseases.

Examples of Use :

- Cancer Biomarker Detection : Biotinylated nanoparticles are employed to detect specific tumor markers such as alpha-fetoprotein and prostate-specific antigen .

- Electrochemical Sensors : These sensors utilize the avidin-biotin interaction for the sensitive detection of circulating cancer cells and protein levels within cells .

Diagnostic Imaging

In diagnostic imaging, biotin-dPEG®7-NH2 enhances the specificity and sensitivity of imaging techniques.

Key Applications :

- Imaging Cancer Cells : Biotinylated agents can be used in imaging modalities to visualize cancerous tissues more accurately .

- Fluorescent Labeling : The compound can facilitate the attachment of fluorescent dyes to biomolecules, improving visualization in imaging studies .

Case Studies

Comparison with Similar Compounds

(1) PEG Chain Length and Steric Effects

- This compound (7 units) provides intermediate spacing, balancing solubility and steric hindrance. Shorter variants (e.g., PEG3 or PEG4) may compromise binding efficiency in sterically demanding applications like antibody labeling .

- Biotin-dPEG®23-azide (23 units) offers superior spacing for multivalent interactions but may reduce solubility in aqueous buffers .

(2) Functional Group Reactivity

- Amine (-NH2) : Enables conjugation to carboxyl groups (via EDC/NHS) or aldehydes (via reductive amination). This compound is preferred for covalent immobilization on activated surfaces .

- NHS ester : Biotin-dPEG(4)-NHS reacts rapidly with amines, ideal for one-step dextran-biotin synthesis but lacks the tunability of amine-terminated derivatives .

- Azide (-N3) : Biotin-PEG7-N3 and Biotin-dPEG®23-azide enable bioorthogonal click chemistry, useful for in vivo labeling .

Research Findings

- This compound was critical in synthesizing dextran-biotin (DEXB) for multi-step targeting, outperforming shorter PEG analogs in avidin binding efficiency .

- Biotin-dPEG®23-azide demonstrated superior performance in atomic force microscopy (AFM) studies due to its rigid, extended spacer enabling precise streptavidin interaction analysis .

Q & A

Q. What is the structural composition of Biotin-dPEG(R)7-NH2, and how do its components contribute to its functionality?

this compound consists of three core components:

- Biotin : A vitamin derivative (B7/H) enabling high-affinity binding to streptavidin/avidin, critical for detection and purification .

- PEG (Polyethylene Glycol) : A hydrophilic polymer that enhances solubility, reduces immunogenicity, and prolongs circulation time in biological systems. The "dPEG(R)7" denotes a discrete PEG chain with seven ethylene glycol units, ensuring consistent molecular weight and reduced polydispersity .

- Amino group (-NH2) : A reactive terminus for conjugation with carboxylated biomolecules (e.g., proteins, antibodies) via NHS/EDC chemistry .

Methodological Insight : For covalent conjugation, activate carboxyl groups on target molecules using EDC/NHS, then react with this compound at a 1:3–1:5 molar ratio in pH 7.4 buffer. Purify via size-exclusion chromatography (e.g., Superdex 200) to remove unreacted reagents .

Q. How is this compound utilized in protein labeling, and what are the key experimental parameters?

this compound is widely used for site-specific biotinylation of proteins. Key steps include:

- Tagging : Introduce a recognition sequence (e.g., YRYRQGGGS) at the protein’s C-terminus for enzymatic conjugation .

- Conjugation : Use microbial transglutaminase (e.g., KalbTG) to catalyze the reaction between the protein’s glutamine residue and this compound’s amine group. Optimal conditions: 37°C, 16 hours, 25-fold molar excess of biotin reagent .

- Purification : Remove excess reagents via centrifugal filtration or chromatography .

Q. Critical Parameters :

- Enzyme-to-substrate ratio (0.5–1.0 μM enzyme per 100 μM protein).

- Avoid amine-containing buffers (e.g., Tris) to prevent competition with the PEG-amine group.

Q. What are the primary applications of this compound in drug delivery systems?

- Targeted Delivery : Conjugate with ligands (e.g., antibodies, aptamers) to create biotinylated nanoparticles. The PEG spacer reduces steric hindrance, enhancing ligand-receptor binding .

- Controlled Release : Incorporate into liposomes or micelles for pH- or enzyme-responsive drug release. For example, DSPE-PEG-Biotin forms stable lipid bilayers with tunable drug encapsulation .

- In Vivo Tracking : Label carriers with fluorescent/radioactive probes for real-time imaging .

Advanced Research Questions

Q. How does PEG chain length (e.g., dPEG(R)7 vs. dPEG(R)23) impact biotin-streptavidin binding efficiency in sterically constrained environments?

Key Findings :

Q. Experimental Design :

- Compare binding kinetics using surface plasmon resonance (SPR) or bio-layer interferometry.

- Use streptavidin-coated sensors and biotinylated ligands with varying PEG lengths.

Q. How can researchers address non-specific binding or aggregation in biotin-PEG-amine conjugates?

Mitigation Strategies :

- Purification : Employ size-exclusion chromatography (SEC) or dialysis to remove aggregates .

- Buffer Optimization : Use low-ionic-strength buffers (e.g., PBS) and add surfactants (e.g., Tween-20) to prevent hydrophobic interactions .

- Blocking : Pre-treat surfaces with BSA or casein to block non-specific sites in imaging/assay workflows .

Q. What experimental conditions are required for quantitative biotinylation of antibodies using this compound?

Protocol :

Antibody Preparation : Dialyze into conjugation buffer (e.g., 50 mM HEPES, pH 7.5).

Reaction Setup :

- Antibody concentration: 100 μM.

- This compound: 25-fold molar excess.

- Enzyme: KalbTG (0.5 μM).

- Incubate at 37°C for 16 hours .

Validation :

- Analyze biotin incorporation via HABA assay or streptavidin-coated ELISA.

- Confirm functionality using flow cytometry with fluorescent streptavidin .

Q. How should researchers resolve discrepancies in conjugation efficiency across experimental replicates?

Troubleshooting Framework :

Statistical Validation : Perform triplicate experiments and report mean ± SD. Use ANOVA to assess significance of variables .

Q. What challenges arise when using this compound for in vivo molecular tracking, and how can they be addressed?

Challenges :

- Renal Clearance : PEG chains <10 kDa are rapidly excreted. Use higher molecular weight variants (e.g., dPEG(R)23) for prolonged circulation .

- Immunogenicity : PEG-specific antibodies may develop. Employ heterobifunctional PEGs (e.g., branched or shielded designs) .

- Signal Dilution : Optimize dosing to balance detection sensitivity and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.